Escitalopram is the S-(+)-enantiomer of the racemic drug Citalopram. [] It belongs to a class of medications called selective serotonin reuptake inhibitors (SSRIs). [, ] In scientific research, Escitalopram is primarily employed as a pharmacological tool to investigate the role of the serotonergic system in various biological processes and disease models. [, , , , , ]
Escitalopram is classified as an antidepressant and falls under the category of SSRIs. It was first approved for use in 2002 and has since become a widely prescribed medication due to its efficacy and favorable side effect profile compared to older antidepressants. The compound is synthesized from citalopram, which itself is derived from various organic precursors.
The synthesis of escitalopram typically involves several key steps:
Two notable synthetic routes include:
Escitalopram has a molecular formula of C_{20}H_{21}F_{N}_2O and a molecular weight of approximately 320.39 g/mol. Its structural representation includes a fluorophenyl moiety attached to a central carbon skeleton that features a dimethylamino group.
The three-dimensional structure can be described as follows:
Escitalopram participates in several chemical reactions during its synthesis:
Escitalopram's mechanism of action involves selective inhibition of serotonin reuptake in neurons. By blocking the serotonin transporter protein, escitalopram increases serotonin levels in the synaptic cleft, leading to enhanced neurotransmission. This action is primarily responsible for its antidepressant effects.
The pharmacodynamics can be summarized as follows:
Escitalopram exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical products .
Escitalopram is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3